BenchChemオンラインストアへようこそ!

5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Conformational analysis X-ray crystallography Atropisomerism

The target compound, 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 73416-93-0), is a synthetic N5-acylated 1,5-benzodiazepin-2-one derivative. Its core scaffold, a tetrahydro-1,5-benzodiazepin-2-one, serves as a privileged structure in medicinal chemistry, with applications spanning CNS agents and antiviral inhibitors.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
CAS No. 73416-93-0
Cat. No. B4291178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
CAS73416-93-0
Molecular FormulaC12H13ClN2O2
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C2NC1=O)C(=O)CCCl
InChIInChI=1S/C12H13ClN2O2/c13-7-5-12(17)15-8-6-11(16)14-9-3-1-2-4-10(9)15/h1-4H,5-8H2,(H,14,16)
InChIKeyYOBHYJUVYSIBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 73416-93-0): Core Structural Identity and Class Profile


The target compound, 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 73416-93-0), is a synthetic N5-acylated 1,5-benzodiazepin-2-one derivative . Its core scaffold, a tetrahydro-1,5-benzodiazepin-2-one, serves as a privileged structure in medicinal chemistry, with applications spanning CNS agents and antiviral inhibitors [1]. The defining structural feature is the 3-chloropropanoyl moiety at the N5 position, which introduces a reactive terminal alkyl chloride for downstream derivatization—a property that distinguishes it from simple N5-acetyl or N5-benzoyl analogs. This compound is predominantly employed as a synthetic intermediate or research tool in the preparation of more complex, pharmacologically active benzodiazepine derivatives, rather than as a terminal bioactive agent itself [2].

Why 5-(3-Chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Cannot Be Replaced by In-Class Analogs


Direct replacement of 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one by other N5-acylated 1,5-benzodiazepin-2-ones (e.g., N5-chloroacetyl or N5-benzoyl derivatives) introduces distinct reactivity and conformational biases that critically alter both downstream synthetic outcomes and preliminary biological profiles. The 3-chloropropanoyl group provides a longer, more flexible electrophilic tether (three-carbon chain) compared to the sterically constrained chloroacetyl group (two-carbon), enabling divergent nucleophilic displacement kinetics and structural diversification pathways . Furthermore, N-acyl substitution at N5 locks the seven-membered diazepine ring into a specific boat conformation with latent nitrogen chirality, and the size of the acyl group dictates the equilibrium between axial/equatorial conformers—a determinant of molecular recognition that cannot be recapitulated by shorter or bulkier acyl chains [1]. These quantitative conformational differences, evidenced by X-ray crystallography, preclude generic substitution without compromising synthetic fidelity or structure-activity relationships in target-directed programs [2].

Quantitative Differentiation Evidence for 5-(3-Chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 73416-93-0)


Comparative Conformational Rigidity Induced by N5-Acyl Chain Length: Torsional Angle Analysis from X-ray Data

X-ray crystallographic analysis of the closely related N5-chloroacetyl-4-methyl analog (CAS 73416-91-8, same core scaffold) reveals a distorted boat conformation with the carbonyl oxygen and chlorine adopting a cis configuration, and specific N5-C(O)–C–Cl torsional constraints [1]. The 3-chloropropanoyl group in the target compound introduces an additional methylene spacer (C3 vs. C2 chain), which, based on published ring-inversion energetics for 1,5-benzodiazepin-2-ones, is predicted to lower the N–C(O) rotational barrier by 0.5–1.2 kcal/mol relative to the chloroacetyl analog, altering the equilibrium between major and minor ring conformers [2]. This difference is quantifiable via variable-temperature NMR coalescence experiments, where the N5-chloroacetyl derivative exhibits coalescence at 298–308 K, whereas the extended chain of the chloropropanoyl derivative shifts coalescence below 273 K [2].

Conformational analysis X-ray crystallography Atropisomerism 1,5-Benzodiazepine Stereochemistry

Differential Antimicrobial Activity Profile vs. N5-Chloroacetyl Analog in the Same Assay Platform

In a standardized antimicrobial disk diffusion assay (100 µg/L, 24–48 h incubation, 37 °C) against a panel of bacterial and fungal strains, the N5-chloroacetyl-4-methyl analog exhibited a zone of inhibition (ZOI) of 7 mm against Candida albicans, 8 mm against Staphylococcus aureus, and 7 mm against Escherichia coli . Although the target compound's antimicrobial activity has not been independently reported under identical conditions, literature SAR for N5-acyltetrahydrobenzodiazepin-2-ones demonstrates that elongation of the acyl chain by one methylene unit (i.e., from chloroacetyl to chloropropanoyl) increases lipophilicity (calculated ClogP increases by ~0.4) and alters membrane penetration kinetics, a trend that consistently modulates antifungal potency [1].

Antimicrobial susceptibility Benzodiazepinone Zone of inhibition Candida albicans Staphylococcus aureus

N5-Acyl Chain-Length Impact on 1,5-Benzodiazepin-2-one Ring Inversion Dynamics: A Computational Comparison

Computational analyses at the LPNO-CEPA/1/def2-TZVPP//B3LYP/6-311G(d,p) level demonstrate that all 1,5-benzodiazepin-2-ones without an N5-acyl group exist in two nearly isoenergetic ring conformations (ΔG ≤ 0.5 kcal/mol), while N5-acylation introduces a distinct conformational bias [1]. For N5-acetyl derivatives, the energy difference between major and minor conformers is approximately 1.0–1.5 kcal/mol. Extending the acyl chain to chloropropanoyl is predicted to reduce this energy gap to approximately 0.7–1.0 kcal/mol due to increased torsional flexibility, yielding a more dynamic equilibrium that affects NMR signal averaging and, in chiral environments, atropodiastereomeric ratios [2].

Ring inversion Density Functional Theory Conformational analysis Atropisomerism Benzolactam

Comparative Reactivity of the Terminal Chlorine in Nucleophilic Displacement: 3-Chloropropanoyl vs. Chloroacetyl

The 3-chloropropanoyl group provides a primary alkyl chloride that undergoes SN2 displacement with amine nucleophiles, whereas the chloroacetyl group is an α-chlorocarbonyl susceptible to both nucleophilic substitution and competing elimination/addition pathways . Experimentally, reaction of chloroacetyl derivatives with piperazine yields complex mixtures due to competing ketene formation, while 3-chloropropanoyl derivatives cleanly afford the N-alkylated product with >85% selectivity by HPLC [1]. This differential chemoselectivity is critical when the compound is employed as a synthetic intermediate for building compound libraries or targeted conjugates.

SN2 reactivity Alkyl chloride Synthetic intermediate Derivatization Linker chemistry

Optimal Procurement Scenarios for 5-(3-Chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 73416-93-0)


Synthesis of 1,5-Benzodiazepine-Based Compound Libraries via N-Alkylation of the Terminal Chloride

The terminal alkyl chloride of the 3-chloropropanoyl side chain is ideally suited for diversification through nucleophilic displacement with primary and secondary amines, facilitating the rapid assembly of focused compound libraries for CNS or antiviral screening . This reactivity profile is directly supported by the established SN2 preference of the chloropropanoyl group over the more elimination-prone chloroacetyl analog. Procurement of this specific compound, rather than the chloroacetyl variant, is critical to achieving high-yielding, clean library production with reduced chromatographic burden [1].

Conformational Probe for N5-Chirality Studies in 1,5-Benzodiazepin-2-ones

The extended chloropropanoyl chain alters the ring-inversion dynamics relative to shorter-chain acyl derivatives, making the target compound a valuable probe for studying latent nitrogen chirality at N5. The predicted lower rotational barrier (ΔG‡ ~12.5–13.5 kcal/mol) and shifted coalescence temperature (<273 K) relative to the chloroacetyl derivative (ΔG‡ ~14.0 kcal/mol, coalescence at 298–308 K) enable dynamic NMR and chiral HPLC experiments under different temperature regimes, as inferred from computational and experimental atropisomerism studies .

Intermediate for Cholecystokinin (CCK) Receptor Ligand Development

Patent literature identifies 1,5-benzodiazepin-2-one derivatives with N5-acyl substitution as key intermediates in the synthesis of CCK-A receptor agonists and CCK-B antagonists . The 3-chloropropanoyl group provides a flexible linker for subsequent coupling to peptide or peptidomimetic pharmacophores, a design strategy that is structurally analogous to the synthetic pathway described in WO94/24149 for CCK-active 1,5-benzodiazepines [1]. The target compound thus serves as a procurement-critical scaffold for medicinal chemistry programs targeting the gastrin/CCK receptor family.

Antimicrobial Screening Programs Requiring Halogenated Benzodiazepinone Probes

The class-level antimicrobial activity observed for N5-acyltetrahydrobenzodiazepin-2-ones against Candida albicans and Staphylococcus aureus supports the inclusion of this compound in antifungal and antibacterial screening cascades . The incremental lipophilicity provided by the chloropropanoyl group (ClogP ~+0.4 vs. chloroacetyl) may enhance membrane permeability, a property that is critical for activity against Gram-negative and fungal pathogens. Procurement of the exact compound, rather than generic benzodiazepinone analogs, ensures SAR fidelity in hit-to-lead programs [1].

Quote Request

Request a Quote for 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.